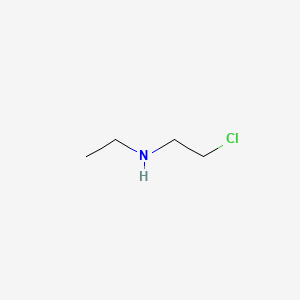Ethanamine, 2-chloro-N-ethyl-
CAS No.: 50871-01-7
Cat. No.: VC17697701
Molecular Formula: C4H10ClN
Molecular Weight: 107.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 50871-01-7 |
|---|---|
| Molecular Formula | C4H10ClN |
| Molecular Weight | 107.58 g/mol |
| IUPAC Name | 2-chloro-N-ethylethanamine |
| Standard InChI | InChI=1S/C4H10ClN/c1-2-6-4-3-5/h6H,2-4H2,1H3 |
| Standard InChI Key | CKMRQPQTHYMMPY-UHFFFAOYSA-N |
| Canonical SMILES | CCNCCCl |
Introduction
Structural and Molecular Characteristics
Ethanamine, 2-chloro-N-ethyl- belongs to the class of alkylchloroamines, characterized by a nitrogen atom bonded to both an ethyl group and a chloroethyl chain. The compound’s canonical SMILES representation (CCNCCCl) and InChIKey (CKMRQPQTHYMMPY-UHFFFAOYSA-N) provide unambiguous identifiers for its structure. Key molecular properties are summarized below:
| Property | Value |
|---|---|
| CAS Registry Number | 50871-01-7 |
| Molecular Formula | C₄H₁₀ClN |
| Molecular Weight | 107.58 g/mol |
| IUPAC Name | 2-chloro-N-ethylethanamine |
| SMILES | CCNCCCl |
The chlorine atom at the β-position relative to the nitrogen creates a reactive center, enabling nucleophilic substitution and alkylation reactions critical to its applications.
Synthesis and Production Methods
Laboratory-Scale Synthesis
Two primary routes dominate the synthesis of 2-chloro-N-ethylethanamine. The first method involves the reaction of ethanolamine with hydrogen chloride in the presence of an organic acid catalyst, such as acetic acid or sulfuric acid. This substitution reaction proceeds via protonation of the hydroxyl group, followed by chloride displacement to yield 2-chloroethylamine hydrochloride as an intermediate. Subsequent ethylation using ethyl bromide or iodide under basic conditions introduces the N-ethyl group .
The second approach employs ethylamine and 2-chloroethyl chloride as precursors. In this pathway, ethylamine acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethyl chloride in a nucleophilic substitution (SN2) mechanism. A base, such as sodium hydroxide, facilitates deprotonation and drives the reaction to completion.
Industrial Production
Industrial-scale production optimizes the ethanolamine route due to cost-effectiveness and high yields (>85%). Continuous-flow reactors enable efficient mixing of ethanolamine and gaseous hydrogen chloride at 50–80°C, with reaction times under 4 hours. The organic acid catalyst is recycled, minimizing waste . Downstream purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product at 95–98% purity.
Chemical Reactivity and Functional Transformations
The chlorine atom’s lability governs the compound’s reactivity. Under alkaline conditions, it undergoes nucleophilic substitution with amines, thiols, and hydroxide ions, forming secondary amines, sulfides, or ethylene derivatives, respectively. For example, reaction with methylamine yields N-ethyl-N’-methylethylenediamine, a chelating agent used in coordination chemistry.
In acidic environments, the molecule participates in alkylation reactions. When treated with aromatic compounds like benzene in the presence of AlCl₃, it acts as a Friedel-Crafts alkylating agent, introducing the ethylaminoethyl group into the aromatic ring. Reduction with lithium aluminum hydride (LiAlH₄) removes the chlorine atom, producing N-ethylethylamine, while oxidation with potassium permanganate generates N-ethylglycine.
Applications in Scientific Research and Industry
Pharmaceutical Intermediates
2-Chloro-N-ethylethanamine serves as a precursor to alkylating agents in anticancer drug synthesis. Its ability to transfer the ethylaminoethyl group to biomolecules underpins its role in prodrug activation. For instance, derivatives of this compound are investigated for their capacity to crosslink DNA strands in tumor cells, disrupting replication.
Specialty Chemical Manufacturing
The compound’s dual functionality (amine and alkyl chloride) makes it invaluable in producing cationic surfactants and corrosion inhibitors. Reaction with long-chain fatty acids yields quaternary ammonium salts, which are integral to fabric softeners and antimicrobial agents.
Polymer Science
Copolymerization with ethylene oxide or propylene oxide generates polyamines with tunable solubility and thermal stability. These polymers find use in water treatment as flocculants and in the electronics industry as conductive adhesives.
Comparative Analysis with Related Compounds
2-Chloro-N,N-Diethylamine (CAS 100-35-6)
The diethyl analog (C₆H₁₄ClN) exhibits reduced nucleophilicity due to steric hindrance from two ethyl groups. This structural difference limits its utility in SN2 reactions but enhances stability in acidic media, making it preferable for synthesizing acid-resistant quaternary ammonium salts .
Bis(2-Chloroethyl)amine
With two reactive chlorine atoms, this compound demonstrates higher alkylation potential but greater toxicity. It is reserved for specialized applications, such as crosslinking agents in polymer chemistry, where monofunctional agents like 2-chloro-N-ethylethanamine are insufficient.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume